

Technical Guide: Physicochemical Properties of 3-Aminobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminobenzofuran-2-carboxamide

Cat. No.: B1330751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzofuran-2-carboxamide is a heterocyclic organic compound featuring a benzofuran core substituted with an amino group at the 3-position and a carboxamide group at the 2-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active natural products and synthetic compounds. Derivatives of 3-aminobenzofuran have demonstrated a range of pharmacological activities, including potential as neuroprotective agents and inhibitors of ischemic cell death. This document provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of **3-aminobenzofuran-2-carboxamide** to support further research and development efforts.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available data for **3-Aminobenzofuran-2-carboxamide**.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₂	PubChem CID 600546[1]
Molecular Weight	176.17 g/mol	PubChem CID 600546[1]
Melting Point	157-161 °C	Sigma-Aldrich[2]
LogP (Predicted)	1.4	PubChem CID 600546[1]
pKa (Predicted)	Basic pKa: 2.5 (Amine), Acidic pKa: 16.2 (Amide)	Chemicalize
Solubility	Data not available	
Appearance	White to off-white crystalline powder	Commercial Suppliers
CAS Number	54802-10-7	PubChem CID 600546[1]

Experimental Protocols

Synthesis of 3-Aminobenzofuran-2-carboxamide

The synthesis of **3-aminobenzofuran-2-carboxamide** can be achieved through a multi-step process, adapted from methodologies reported for its derivatives. A common route starts from 2-hydroxybenzonitrile.

Step 1: O-Alkylation of 2-Hydroxybenzonitrile

- To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
- Add an appropriate 2-haloacetamide (e.g., 2-chloroacetamide) (1.1 eq) to the mixture.
- Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.

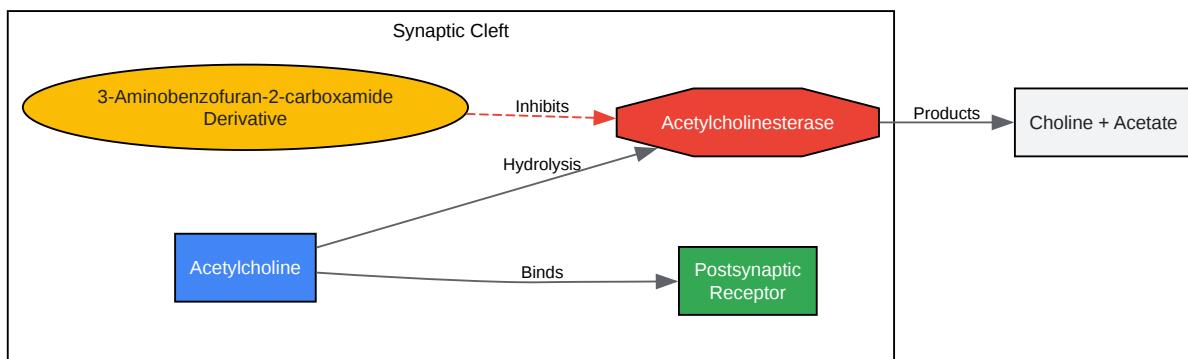
- Collect the precipitated solid by filtration, wash with water, and dry to yield the O-alkylated intermediate.

Step 2: Intramolecular Cyclization

- Dissolve the intermediate from Step 1 in a suitable solvent, such as DMF or ethanol.
- Add a base, such as potassium tert-butoxide or sodium ethoxide, to the solution.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
- The product, **3-aminobenzofuran-2-carboxamide**, will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

Characterization

The synthesized **3-aminobenzofuran-2-carboxamide** should be characterized using standard analytical techniques to confirm its identity and purity.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.
- Melting Point Analysis: The melting point of the synthesized compound should be determined and compared with the literature value.
- Purity Analysis: The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **3-aminobenzofuran-2-carboxamide** are limited, its derivatives have shown promise in two key therapeutic areas: Alzheimer's disease and ischemic cell death.

Cholinesterase Inhibition

Derivatives of 3-aminobenzofuran have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The binding of these inhibitors to the active site of cholinesterases prevents the hydrolysis of acetylcholine.^{[3][4]}

[Click to download full resolution via product page](#)

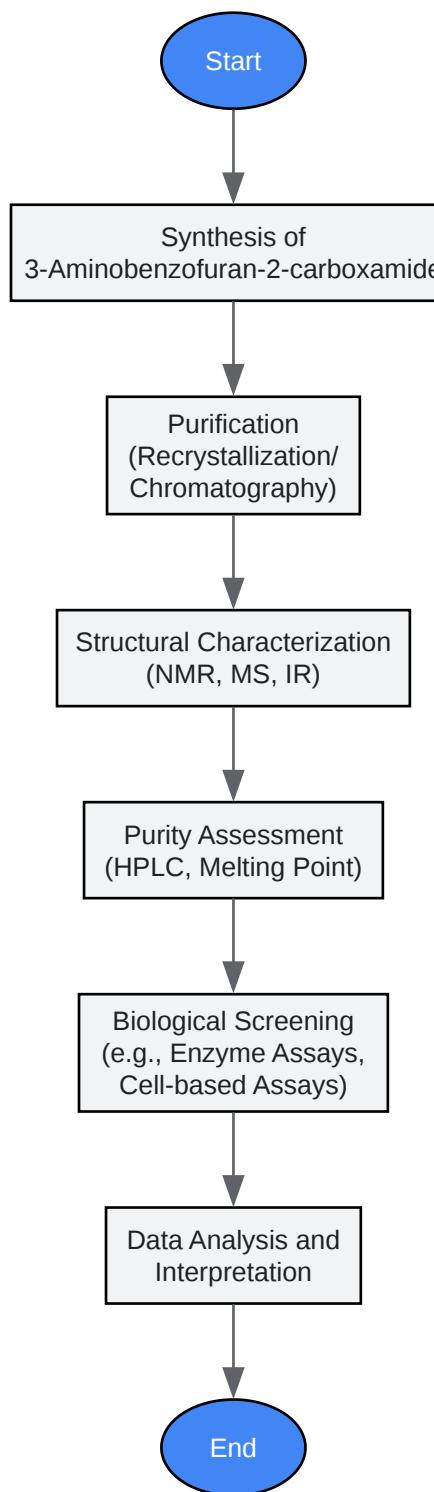

*Cholinesterase Inhibition by **3-Aminobenzofuran-2-carboxamide** Derivatives.*

Ischemic Cell Death Inhibition

Benzofuran derivatives have also been investigated as inhibitors of ischemic cell death. Ischemia, or restricted blood flow, leads to a cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately resulting in apoptosis or necrosis of cells. The

protective mechanism of these compounds may involve the modulation of key signaling pathways involved in cell survival and death.

The intrinsic pathway of apoptosis is a critical component of ischemic cell death.^{[5][6][7]} This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.



[Click to download full resolution via product page](#)

*Potential Inhibition of the Intrinsic Apoptotic Pathway by **3-Aminobenzofuran-2-carboxamide** Derivatives.*

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of **3-aminobenzofuran-2-carboxamide** and its derivatives.

[Click to download full resolution via product page](#)

*General Experimental Workflow for **3-Aminobenzofuran-2-carboxamide** Research.*

Conclusion

3-Aminobenzofuran-2-carboxamide represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and ischemic conditions. This technical guide has summarized the key physicochemical properties, provided a general synthetic and characterization framework, and highlighted potential biological activities and associated signaling pathways based on the performance of its derivatives. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs, with a particular need for experimental determination of its solubility and a more detailed investigation into its specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminobenzofuran-2-carboxamide | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-氨基苯并呋喃-2-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial and apoptotic neuronal death signaling pathways in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal death/survival signaling pathways in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Aminobenzofuran-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330751#physicochemical-properties-of-3-aminobenzofuran-2-carboxamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com